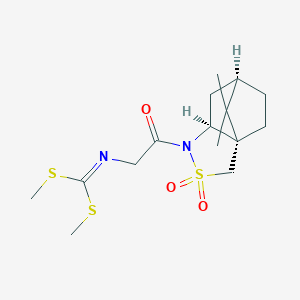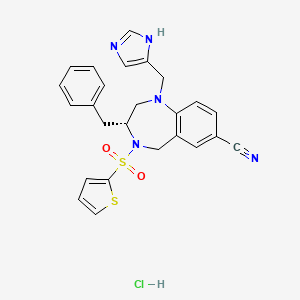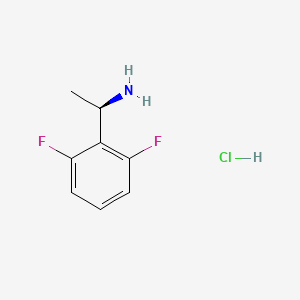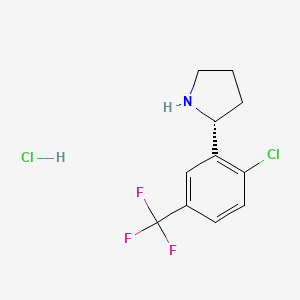
(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1391519-06-4. It has a molecular weight of 286.12 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been a significant area of research . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular formula of this compound is C11H12Cl2F3N . The InChI code is 1S/C11H11ClF3N.ClH/c12-9-4-3-7 (11 (13,14)15)6-8 (9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 .Chemical Reactions Analysis
The compound 2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 286.12 . The InChI code is 1S/C11H11ClF3N.ClH/c12-9-4-3-7 (11 (13,14)15)6-8 (9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 .科学的研究の応用
Synthesis and Derivative Formation
A study by Kuznecovs et al. (2020) elucidates the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R, showcasing the transformation of N-Boc-protected precursors through ozonation and catalytic hydrogenation to form intermediates useful in medicinal chemistry (Kuznecovs et al., 2020). This demonstrates the compound's role in synthesizing pharmacologically active derivatives.
Catalysis and Reaction Optimization
Research by Alexandrova (2014) on tris(1-pyrrolidinyl)phosphine provides insights into synthesizing phosphine derivatives through reactions involving pyrrolidine, indicating potential for catalysis and synthetic applications in organic chemistry (Alexandrova, 2014).
Fluorine-Containing Compounds
Ohkura et al. (2003) describe the synthesis of trifluoromethyl-containing myosmines, highlighting the utility of fluorine-containing pyrrolidine derivatives in the selective formation of diastereomeric structures, which are critical in drug development and synthetic chemistry (Ohkura et al., 2003).
Conformational Studies
Bilska-Markowska et al. (2014) discuss the synthesis and conformational analysis of tri- and tetrafluoropropionamides derived from chiral secondary amines and cyclic pyrrolidine derivatives. This study underscores the importance of pyrrolidine derivatives in understanding the conformational behavior of fluorinated amides, which is crucial in material science and molecular design (Bilska-Markowska et al., 2014).
Applications in Organic Reactions
Singh et al. (2009) explore the synthesis of complexes with seleno and thio derivatives of pyrrolidine, which are used as catalysts for organic reactions. This research points to the compound's versatility in forming complexes that serve as effective catalysts, enhancing reaction efficiencies in organic synthesis (Singh et al., 2009).
Safety And Hazards
将来の方向性
Trifluoromethylpyridines have found significant applications in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
特性
IUPAC Name |
(2R)-2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWIOZGVNMBSEA-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

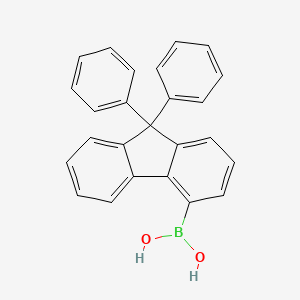
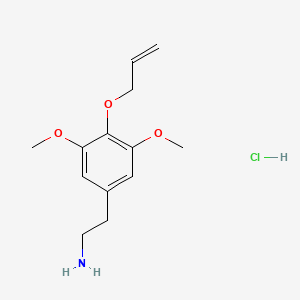
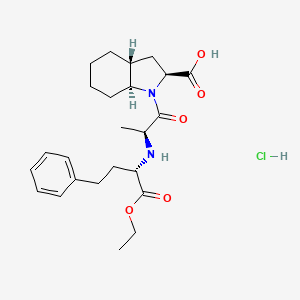
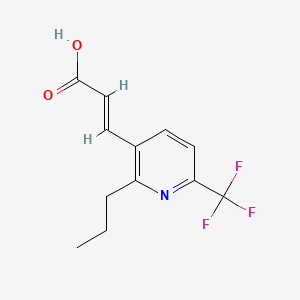
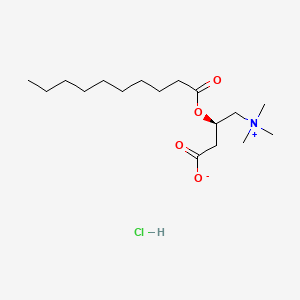
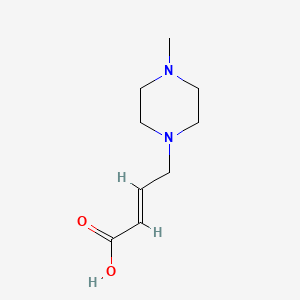
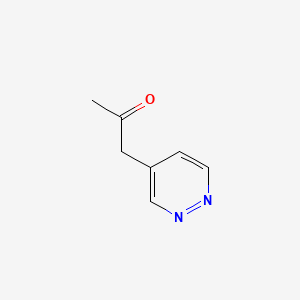
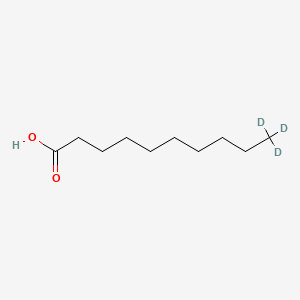

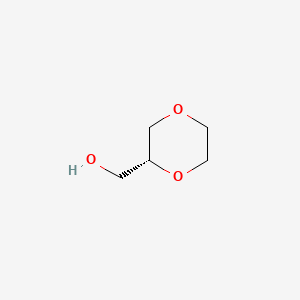
![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)
